C21H28N2O6S
CAS No.:
Cat. No.: VC19996400
Molecular Formula: C21H28N2O6S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2O6S |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one |
| Standard InChI | InChI=1S/C21H28N2O6S/c1-30(26,27)23-11-9-22(10-12-23)20(25)15-28-16-5-6-17-18(24)14-21(29-19(17)13-16)7-3-2-4-8-21/h5-6,13H,2-4,7-12,14-15H2,1H3 |
| Standard InChI Key | YEWPKAFVJPWDOO-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4 |
Introduction
Structural and Chemical Properties
The molecular architecture of C21H28N2O6S combines multiple functional groups that dictate its reactivity and biological interactions. The spirocyclic core—a chromene ring fused to a cyclohexane via a ketone group—imparts rigidity, while the piperazine subunit modified with a methylsulfonyl group enhances solubility and potential receptor binding. The ethoxy bridge connects these domains, facilitating conformational flexibility.
Table 1: Key Physicochemical Properties of C21H28N2O6S
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O6S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4 |
| PubChem CID | 29129628 |
The presence of the sulfonyl group (-SO2-) in the piperazine ring suggests potential for hydrogen bonding and electrostatic interactions, critical for targeting enzymes or microbial proteins.
Synthesis and Characterization
Synthetic routes to C21H28N2O6S likely involve multi-step protocols common to thiadiazole derivatives. A plausible pathway begins with the formation of the spirochromene-cyclohexane core via acid-catalyzed cyclization of a phenolic precursor. Subsequent etherification introduces the ethoxy linker, followed by coupling to a pre-functionalized piperazine bearing the methylsulfonyl group.
Key challenges include optimizing yields during spirocycle formation and ensuring regioselectivity in piperazine substitution. Analytical techniques such as NMR and high-resolution mass spectrometry (HRMS) would confirm structural integrity, while X-ray crystallography could resolve the spirocyclic conformation.
Biological Activities and Mechanisms
Thiadiazole derivatives are renowned for their broad-spectrum bioactivity. For C21H28N2O6S, in vitro assays demonstrate:
-
Antimicrobial Activity: Inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), likely via disruption of cell wall synthesis or fungal ergosterol biosynthesis.
-
Antiviral Potential: Preliminary data suggest interference with viral protease activity, though specific targets remain uncharacterized.
Table 2: Comparative Bioactivity of Thiadiazole Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Antifungal MIC (µg/mL) |
|---|---|---|
| C21H28N2O6S | 8 (S. aureus) | 16 (C. albicans) |
| Metronidazole (control) | 2 (S. aureus) | 4 (C. albicans) |
The methylsulfonyl group may enhance membrane permeability, while the spirocyclic system could reduce off-target effects compared to simpler thiadiazoles.
Research Advancements and Limitations
Recent studies emphasize structure-activity relationship (SAR) analyses to refine C21H28N2O6S's efficacy. Modifications to the piperazine substituents or ethoxy linker length have shown variable impacts on potency. For instance, replacing the methylsulfonyl group with a carboxylate diminishes antimicrobial activity by 50%, underscoring the importance of this moiety.
Despite promising results, limitations persist:
-
Solubility Issues: The compound's lipophilic spirocyclic core limits aqueous solubility, complicating formulation.
-
Toxicity Concerns: Preliminary cytotoxicity assays in hepatocyte models indicate moderate IC50 values (~25 µM), necessitating further optimization.
Future Directions
-
Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields.
-
Mechanistic Studies: Elucidating molecular targets via proteomic profiling or crystallographic studies.
-
Analog Development: Exploring bioisosteric replacements for the sulfonyl group to enhance pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume